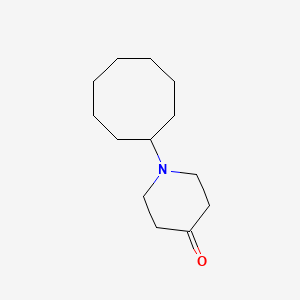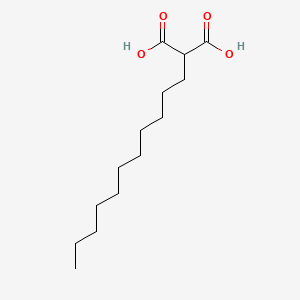
Malonic acid, undecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malonic acid, undecyl- is a derivative of malonic acid, which is a dicarboxylic acid with the chemical formula C3H4O4. Malonic acid itself is known for its role in various chemical reactions and industrial applications. The undecyl derivative introduces a long alkyl chain, making it a unique compound with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of malonic acid, undecyl- typically involves the esterification of malonic acid with undecanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process.
Industrial Production Methods
Industrial production of malonic acid, undecyl- can be achieved through the same esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve distillation or recrystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Malonic acid, undecyl- undergoes various chemical reactions typical of carboxylic acids and their derivatives. These reactions include:
Esterification: Formation of esters with alcohols.
Amidation: Reaction with amines to form amides.
Decarboxylation: Loss of carbon dioxide under heat.
Substitution: Nucleophilic substitution reactions at the alpha position.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing alkyl halides in the presence of a base.
Major Products Formed
Esters: Formed through esterification with various alcohols.
Amides: Produced via amidation with different amines.
Decarboxylated Products: Resulting from thermal decarboxylation.
Applications De Recherche Scientifique
Malonic acid, undecyl- finds applications in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of malonic acid, undecyl- involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. This inhibition can affect metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonic Acid: The parent compound with a shorter alkyl chain.
Dimethyl Malonate: An ester derivative with two methyl groups.
Diethyl Malonate: Another ester derivative with two ethyl groups.
Uniqueness
Malonic acid, undecyl- is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and influences its reactivity and applications. This makes it suitable for specialized applications in materials science and industrial chemistry.
Propriétés
Numéro CAS |
4475-27-8 |
|---|---|
Formule moléculaire |
C14H26O4 |
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
2-undecylpropanedioic acid |
InChI |
InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-10-11-12(13(15)16)14(17)18/h12H,2-11H2,1H3,(H,15,16)(H,17,18) |
Clé InChI |
WMRCTEPOPAZMMN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


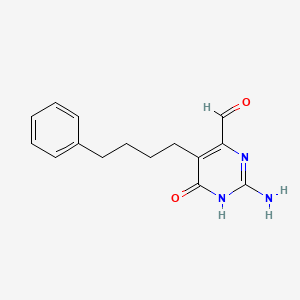
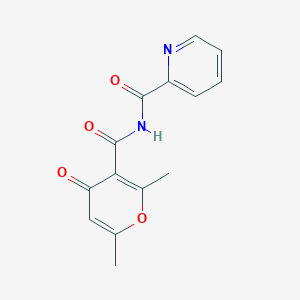
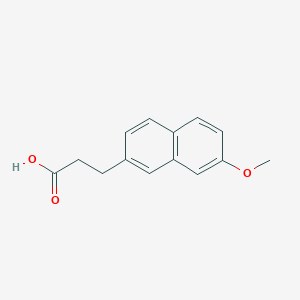
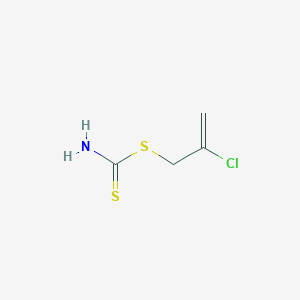
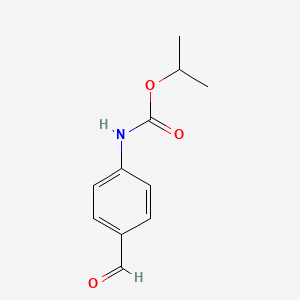
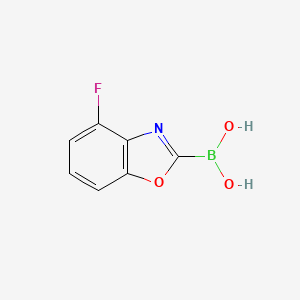
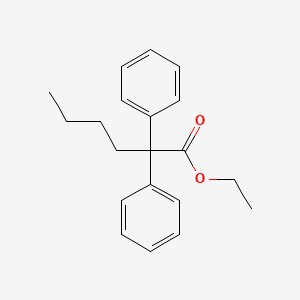
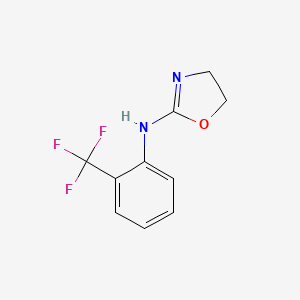
![Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy-](/img/structure/B13998306.png)

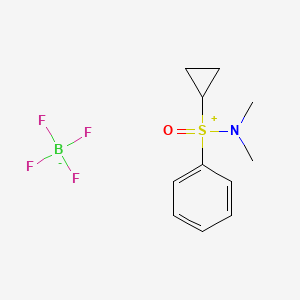
![Ethyl n-((2-(1h-tetrazol-5-yl)-[1,1-biphenyl]-4-yl)methyl)-n-pentanoyl-l-valinate](/img/structure/B13998314.png)

